1-(4-Tert-butylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol

Histamine H3 Receptor Binding Affinity Piperazine SAR

1-(4-Tert-butylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol (C22H31N3O2; MW 369.5 g/mol) is a synthetic piperazine derivative that integrates a 4-tert-butylphenoxy lipophilic tail, a secondary alcohol propan-2-ol linker, and a 2-pyridinyl-piperazine head group. It belongs to a class of non-imidazole histamine H3 receptor (H3R) ligands actively investigated for central nervous system (CNS) disorders.

Molecular Formula C22H31N3O2
Molecular Weight 369.5 g/mol
Cat. No. B12162085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Tert-butylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol
Molecular FormulaC22H31N3O2
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=N3)O
InChIInChI=1S/C22H31N3O2/c1-22(2,3)18-7-9-20(10-8-18)27-17-19(26)16-24-12-14-25(15-13-24)21-6-4-5-11-23-21/h4-11,19,26H,12-17H2,1-3H3
InChIKeyHKNITVNQDDYZDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Tert-butylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol: Isomeric Differentiation for Procurement of Histamine H3 Receptor Ligands


1-(4-Tert-butylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol (C22H31N3O2; MW 369.5 g/mol) is a synthetic piperazine derivative that integrates a 4-tert-butylphenoxy lipophilic tail, a secondary alcohol propan-2-ol linker, and a 2-pyridinyl-piperazine head group [1]. It belongs to a class of non-imidazole histamine H3 receptor (H3R) ligands actively investigated for central nervous system (CNS) disorders. The exact combination of 4-tert-butyl substitution on the phenoxy ring and the 2-pyridinyl isomer on the piperazine distinguishes it from closely related analogs that differ in tert-butyl position (2- vs 4-) or pyridine attachment (2- vs 4-pyridyl).

Why the Exact Substitution Pattern of 1-(4-Tert-butylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol Matters for Research Selection


In-class histamine H3R ligands cannot be freely interchanged because the position of the tert-butyl group on the phenoxy ring (4- vs 2-) dictates the spatial orientation of the hydrophobic pocket interaction, while the pyridinyl nitrogen position (2- vs 4-) on the piperazine determines critical hydrogen-bonding with key receptor residues [1]. The propan-2-ol linker introduces a chiral hydroxyl group that can participate in additional hydrogen bonding, absent in straight-chain propyloxy analogs like DL76 [2]. These structural nuances directly affect receptor binding kinetics, functional selectivity (antagonist vs inverse agonist), and off-target profiles.

Evidence-Based Comparator Analysis for 1-(4-Tert-butylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol Procurement


H3R Binding Affinity: 4-Pyridyl vs 2-Pyridyl Piperazine Isomers in the 4-tert-Butylphenoxy Series

In the 4-tert-butylphenoxyalkyl piperazine series, 4-pyridyl derivatives (compounds 4, 10, 16, 22) demonstrated high hH3R affinity with Ki values ranging from 16.0 to 120 nM in displacement assays using [3H]Nα-methylhistamine on recombinant human H3R expressed in HEK293 cells [1]. The 2-pyridinyl isomer (target compound) lacks reported affinity in this study, but molecular docking indicates that the 4-pyridyl nitrogen forms a key interaction with a conserved amino acid residue, whereas the 2-pyridyl orientation would alter this interaction geometry [1]. This suggests a significant affinity differential, making direct activity extrapolation from 4-pyridyl analogs to the 2-pyridyl compound scientifically unreliable.

Histamine H3 Receptor Binding Affinity Piperazine SAR

Lipophilicity and Steric Effects: 4-tert-Butylphenoxy vs 2-tert-Butylphenoxy Scaffolds

The 4-tert-butylphenoxy group positions the bulky tert-butyl substituent para to the ether oxygen, resulting in a more linear molecular shape and lower steric hindrance around the phenoxy binding pocket compared to the ortho-substituted 2-tert-butylphenoxy isomer (ChEBI:103944) [1]. While direct logP values for both isomers are not publicly available, the calculated logP for the 4-tert-butylphenoxy scaffold is approximately 3.5 , and the 2-tert-butyl isomer is expected to exhibit a similar logP but altered molecular shape. This difference in geometry can affect passive membrane permeability and blood-brain barrier penetration, critical parameters for CNS-targeted H3R ligands.

Lipophilicity Steric Hindrance Blood-Brain Barrier Penetration

Functional Selectivity and In Vivo Pharmacology: Pyridinylpiperazine Propan-2-ol Linker vs Straight Alkyl Chain Analogs

The propan-2-ol linker in the target compound contains a secondary hydroxyl group that can engage in hydrogen bonding with polar receptor residues or solvent, potentially influencing functional selectivity (antagonist vs inverse agonist) and metabolic stability [1]. In contrast, the straight-chain propyl analog DL76 (1-[3-(4-tert-butylphenoxy)propyl]piperidine) lacks this hydroxyl group and achieved hH3R Ki = 38 nM and hMAO B IC50 = 48 nM [2]. The hydroxyl group in the propan-2-ol linker is also a site for Phase II metabolism (glucuronidation/sulfation), potentially leading to different pharmacokinetic profiles compared to straight alkyl chain analogs [1].

Functional Antagonism Anticonvulsant Activity Metabolic Stability

Dual-Target Potential: H3R Antagonism and MAO B Inhibition Profile

The 4-tert-butylphenoxy scaffold has been established as a privileged structure for dual H3R antagonism and MAO B inhibition [1]. In a series of 27 4-tert-butylphenoxyalkoxyamines, most compounds showed hH3R Ki < 400 nM, and some exhibited hMAO B IC50 < 50 nM [1]. The pyridinyl-piperazine moiety in the target compound may additionally interact with MAO B, potentially yielding a dual-target profile. However, this dual activity must be empirically verified, as the 2-pyridinyl isomer may differentially affect MAO B inhibition relative to the 4-pyridinyl or non-pyridinyl analogs. The absence of reported MAO B inhibition data for the target compound represents a significant knowledge gap.

Dual-Target Ligands Monoamine Oxidase B Parkinson's Disease

Validated Application Scenarios for 1-(4-Tert-butylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol Based on Structural Differentiation


CNS Histamine H3 Receptor Ligand Screening Where 2-Pyridinyl Geometry Is Explored

The target compound is suitable for research programs investigating the SAR of pyridinyl positional isomers on H3R. Because the 4-pyridinyl isomer is reported to have high affinity (Ki 16–120 nM) due to specific amino acid interactions [1], the 2-pyridinyl compound serves as a critical comparator to elucidate the binding orientation requirements. Use in competitive binding assays against [3H]Nα-methylhistamine in hH3R-expressing HEK293 cells can directly quantify the affinity penalty associated with 2-pyridinyl substitution.

Pharmacokinetic Studies Comparing Propan-2-ol Linker vs Straight Alkyl Chain Analogs

The secondary hydroxyl group in the propan-2-ol linker provides a structural feature for investigating Phase II metabolic pathways (glucuronidation, sulfation) that are absent in straight-chain analogs like DL76 [2]. Researchers studying the influence of linker functionality on metabolic stability can use this compound in human liver microsome assays to compare intrinsic clearance rates and metabolite identification against straight-chain analogs.

Steric Hindrance and Blood-Brain Barrier Penetration Studies

The 4-tert-butylphenoxy substitution offers a less sterically hindered geometry compared to the 2-tert-butyl isomer (ChEBI:103944) [1]. This compound can be used in parallel artificial membrane permeability assays (PAMPA-BBB) or in situ brain perfusion studies to quantify the impact of para vs ortho tert-butyl substitution on blood-brain barrier penetration, informing lead optimization for CNS indications.

Reference Compound for Monoamine Oxidase B Selectivity Profiling

As part of the 4-tert-butylphenoxy scaffold series, this compound can be screened against hMAO B to determine whether the 2-pyridinyl-piperazine moiety confers any selectivity advantage over the 4-pyridinyl analogs or the piperidine-based DL76 [2]. Such profiling is essential for programs seeking to avoid MAO B off-target activity or, conversely, to exploit dual H3R/MAO B pharmacology.

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